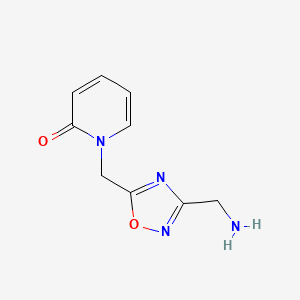
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyridinone moiety
Métodos De Preparación
The synthesis of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyridinone moiety. One common synthetic route includes the reaction of an appropriate nitrile with hydrazine to form the oxadiazole ring, followed by the alkylation of the resulting intermediate with a pyridinone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles such as halides or alkoxides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while reduction can produce reduced pyridinone analogs.
Aplicaciones Científicas De Investigación
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and other biochemical processes.
Medicine: The compound has shown potential as a pharmacophore in drug discovery, with studies exploring its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridine: This compound lacks the pyridinone moiety, which may result in different chemical and biological properties.
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)benzene:
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)imidazole: The presence of an imidazole ring instead of a pyridinone ring can influence the compound’s interaction with biological targets and its overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
1-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-5-7-11-8(15-12-7)6-13-4-2-1-3-9(13)14/h1-4H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQMECHJIFHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














